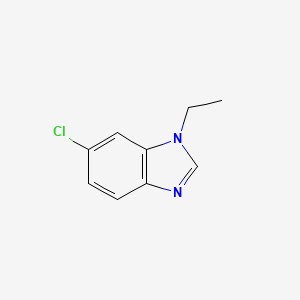

6-chloro-1-ethyl-1H-1,3-benzodiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

6-chloro-1-ethylbenzimidazole |

InChI |

InChI=1S/C9H9ClN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3 |

InChI Key |

AXKQUPOVGQJNCU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Structural Context and Nomenclature of the 1h 1,3 Benzodiazole Benzimidazole Scaffold

The parent compound, benzimidazole (B57391), is a bicyclic aromatic heterocycle. Its structure arises from the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. wikipedia.orgihmc.us This fusion creates a robust molecular framework that is a key building block for a multitude of more complex molecules. researchgate.net The systematic IUPAC name for this scaffold is 1H-1,3-benzodiazole, which precisely describes its composition: a benzene ring fused to a five-membered ring containing two nitrogen atoms at positions 1 and 3. nih.gov

The numbering of the benzimidazole ring system follows established chemical nomenclature rules. The nitrogen atom with the associated hydrogen is typically assigned position 1, and the other nitrogen is at position 3. The carbon atoms are numbered sequentially from 4 to 7 around the benzene portion of the molecule, with the carbon atom situated between the two nitrogens designated as position 2. This standardized numbering is crucial for unambiguously identifying the positions of substituents on the core structure.

The compound of focus, 6-chloro-1-ethyl-1H-1,3-benzodiazole, is a derivative of this scaffold. The name indicates:

A chloro group (Cl) is attached to the carbon at position 6.

An ethyl group (-CH₂CH₃) is attached to the nitrogen atom at position 1.

The presence of the ethyl group at the N-1 position means the tautomeric hydrogen typically present on the imidazole ring of the parent compound is replaced, fixing the substitution pattern. The structural features of the benzimidazole unit include its planarity and the presence of both hydrogen-bond donor (the N-H group in unsubstituted benzimidazoles) and acceptor (the sp²-hybridized nitrogen) sites, which influence its intermolecular interactions. nih.gov

| Property | Value | Source |

|---|---|---|

| CAS Number | 853789-16-9 | biosynth.com |

| Molecular Formula | C₉H₉ClN₂ | achmem.com |

| Molecular Weight | 180.63 g/mol | achmem.com |

| SMILES | CCN1C=NC2=C1C=C(C=C2)Cl | achmem.com |

Significance of Substituted 1h 1,3 Benzodiazoles in Contemporary Chemical Research

Substituted 1H-1,3-benzodiazoles are regarded as a "privileged scaffold" in medicinal chemistry. ihmc.usresearchgate.net This term refers to molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. researchgate.net The inherent structural and electronic properties of the benzimidazole (B57391) ring system allow it to serve as a versatile template for the design of new therapeutic agents. mdpi.comsrrjournals.com

The significance of these compounds is underscored by their diverse and well-documented biological activities. Research has extensively shown that derivatives of benzimidazole can possess properties including:

Antimicrobial ihmc.usresearchgate.net

Antiviral researchgate.net

Anticancer researchgate.netontosight.ai

Anti-inflammatory srrjournals.comctppc.org

Antihypertensive researchgate.net

Anthelmintic wikipedia.orgresearchgate.net

Analgesic ctppc.org

This broad spectrum of activity has made the benzimidazole nucleus a primary focus for synthetic chemistry communities aiming to develop novel pharmaceuticals. srrjournals.comresearchgate.net The ability to readily modify the core structure at various positions (N-1, C-2, and C-5/6 on the benzene (B151609) ring) allows for the fine-tuning of a compound's physicochemical properties and biological functions. nih.gov For instance, the N-ribosyl-dimethylbenzimidazole unit is a naturally occurring and essential component, serving as an axial ligand for cobalt in vitamin B12. ihmc.ussrrjournals.com This natural precedent highlights the fundamental compatibility of the benzimidazole scaffold with biological systems.

Academic Research Trajectories for Specific Substituted 1h 1,3 Benzodiazole Systems

Strategies for the Formation of the 1H-1,3-Benzodiazole Ring System

The 1H-1,3-benzodiazole, commonly known as benzimidazole, is a bicyclic aromatic compound formed by the fusion of a benzene ring with an imidazole (B134444) ring. mdpi.combohrium.com Its synthesis is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies primarily involve the formation of the five-membered imidazole ring onto a pre-existing benzene derivative.

Condensation Reactions in 1H-1,3-Benzodiazole Ring Construction

One of the most direct and widely utilized methods for constructing the benzimidazole skeleton is the condensation reaction of an o-phenylenediamine with a suitable one-carbon synthon. nih.gov The Phillips method, a classical approach, involves the reaction of o-phenylenediamines with carboxylic acids, often at high temperatures or under strong acidic conditions. bohrium.comnih.gov

A more common and versatile variation employs aldehydes as the one-carbon source. nih.gov This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to yield the 2-substituted benzimidazole. nih.gov A wide array of catalysts and reaction conditions have been developed to facilitate this transformation under milder conditions, enhancing yields and substrate scope. nih.gov These include the use of various metal salts, nanocomposites, and ionic liquids. mdpi.comrsc.org

Table 1: Catalytic Systems for Benzimidazole Synthesis via Aldehyde Condensation

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Lanthanum chloride (10 mol%) | Acetonitrile | Room Temp. | Good | nih.gov |

| Au/TiO₂ (1 mol% Au) | CHCl₃:MeOH (3:1) | 25 °C | High | nih.gov |

| ZrOCl₂·8H₂O | Room Temp. | - | High | mdpi.com |

| [BMIM]HSO₄ (Ionic Liquid) | Microwave | - | Excellent | mdpi.com |

| Al₂O₃/CuI/PANI nanocomposite | - | Mild | Excellent | rsc.org |

Precursor Functionalization and Cyclization Pathways

Beyond the direct condensation with aldehydes and carboxylic acids, several other pathways exist for forming the benzimidazole ring. These methods often involve the pre-functionalization of the aniline (B41778) precursor followed by cyclization. For instance, o-phenylenediamines can react with orthoesters, such as ethyl orthoformate, to yield benzimidazoles, a method that works for N-alkylated or non-alkylated diamines. mdpi.comresearchgate.net

Alternative routes include the reaction of o-phenylenediamines with ketones to form 2-disubstituted benzimidazolines, which can then be heated to eliminate a hydrocarbon and form the corresponding 2-substituted benzimidazole. researchgate.net More recent developments include copper-catalyzed methods for the cyclization of o-bromoarylamines with nitriles, which avoids the need for a pre-formed diamine precursor. nih.gov This approach is notable for its tolerance of various functional groups on both the aniline and nitrile components. nih.gov

Targeted Introduction of the 6-Chloro and 1-Ethyl Substituents

The synthesis of this compound requires precise control over the placement of both the chlorine atom on the benzene ring and the ethyl group on the imidazole nitrogen. This is typically achieved through a multi-step process involving the synthesis of a chlorinated benzimidazole intermediate followed by N-alkylation.

Regioselective Chlorination Approaches

Achieving regioselective chlorination at the 6-position of the benzimidazole core is most reliably accomplished by starting with a precursor that already contains the chlorine atom in the desired location. The use of 4-chloro-o-phenylenediamine as a starting material ensures that the resulting benzimidazole will be chlorinated at the 5- or 6-position (these positions are equivalent in the NH-tautomer). nih.gov Condensation of 4-chloro-o-phenylenediamine with a one-carbon source like formic acid or ethyl orthoformate directly yields 5-chlorobenzimidazole. Once the N1 position is substituted, as with an ethyl group, the chlorine atom is unambiguously designated at the 6-position. This precursor-based strategy circumvents the challenges of poor regioselectivity associated with the direct electrophilic chlorination of an unsubstituted benzimidazole ring.

N-Alkylation Strategies for 1-Ethyl Substitution

The introduction of an ethyl group at the N-1 position is a common transformation known as N-alkylation. This reaction is typically achieved by treating the NH-benzimidazole intermediate, in this case, 6-chlorobenzimidazole, with an ethylating agent in the presence of a base. researchgate.net The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the imidazole nitrogen to form a benzimidazolide (B1237168) anion, which then acts as a nucleophile. beilstein-journals.org This anion subsequently displaces a leaving group from an ethylating agent, such as ethyl iodide or ethyl bromide, to form the N-C bond. nih.gov The choice of solvent, base, and temperature can be optimized to achieve high yields. beilstein-journals.org Studies have shown that ethyl group substitution at the N-1 position of benzimidazole can be important for biological activity. mdpi.com

Table 2: General Conditions for N-Alkylation of Benzimidazoles

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Alkyl Halide | K₂CO₃ | DMF | 140-145 °C | niscpr.res.in |

| Alkyl Bromide | NaH | THF | - | beilstein-journals.org |

| MBH Alcohols/Acetates | - | Toluene (reflux) | - | beilstein-journals.org |

| Ketonic Mannich Bases | - | Ethanol-Water | Heated | researchgate.net |

Synthesis of Hybrid 1H-1,3-Benzodiazole Scaffolds

The benzimidazole scaffold is frequently used as a core structure in the design of hybrid molecules for medicinal chemistry. nih.gov This strategy, known as molecular hybridization, involves covalently linking two or more pharmacophores to create a single molecule with a potentially enhanced or multi-target biological profile. nih.gov

A variety of hybrid molecules based on the 1H-1,3-benzodiazole ring system have been synthesized. For example, benzimidazole-coumarin hybrids have been developed and evaluated for antiviral activity. rsc.org Similarly, by integrating the pharmacophoric elements of benzimidazoles with the phthalimide (B116566) subunit of thalidomide, researchers have created hybrid molecules targeting inflammatory pathways. nih.gov Other examples include the synthesis of benzimidazole-1,2,3-triazole hybrids and purine-benzimidazole hybrids, which have been investigated for their potential as antimicrobial and anticancer agents. rsc.orgresearchgate.net The synthesis of these complex scaffolds relies on robust chemical strategies that allow for the efficient coupling of the benzimidazole core with other heterocyclic or functional moieties.

Integration with Other Heterocyclic Systems (e.g., Triazole, Oxadiazole)

The incorporation of triazole and oxadiazole rings onto a 1-ethyl-1H-1,3-benzodiazole framework enhances the structural complexity and modulates the chemical properties of the parent molecule. These integrations are typically achieved by first introducing a suitable functional group onto the benzimidazole ring, which then serves as a precursor for the construction of the new heterocyclic system.

Oxadiazole Ring Integration:

A common strategy for synthesizing 1,3,4-oxadiazole-substituted benzimidazoles involves the use of a carbohydrazide (B1668358) intermediate. benthamdirect.com For a this compound scaffold, the synthesis would commence with the N-ethylation of a suitable 6-chlorobenzimidazole precursor. The resulting N-ethylated benzimidazole can then be functionalized at the 2-position to introduce an ester group, which upon reaction with hydrazine (B178648) hydrate, yields the corresponding 2-carbohydrazide. nih.govajgreenchem.com

This 2-carbohydrazide is a key intermediate for the construction of the 1,3,4-oxadiazole (B1194373) ring. Cyclization of the carbohydrazide can be achieved through various methods. One established method involves reacting the carbohydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.govworldscientificnews.commdpi.com This reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclization to form the 2,5-disubstituted 1,3,4-oxadiazole ring. mdpi.com

Another approach involves the reaction of the benzimidazole carbohydrazide with carbon disulfide (CS₂) in the presence of a base such as sodium hydroxide, which leads to the formation of an oxadiazole-2-thiol derivative. nih.gov

Triazole Ring Integration:

The synthesis of triazole-linked benzimidazoles is often accomplished using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". researchgate.netresearchgate.net This method offers high efficiency and regioselectivity, leading specifically to 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.govnih.gov

To apply this to the this compound system, one would first need to introduce either an azide (B81097) or an alkyne functionality onto the benzimidazole core. For instance, a propargyl group (containing a terminal alkyne) can be introduced at the N-1 position of a 6-chlorobenzimidazole derivative. This N-propynylated benzimidazole can then react with a variety of organic azides in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole-linked benzimidazole. researchgate.net Tris(2-benzimidazolylmethyl)amines have been identified as superior accelerating ligands for the CuAAC reaction. researchgate.netnih.gov

Alternatively, an azide group can be introduced onto the benzimidazole scaffold, which would then be reacted with a terminal alkyne. For example, starting from 4-(1H-benzimidazol-2-yl)aniline, a chloroacetyl group can be introduced, which is then converted to an azide. This azide-functionalized benzimidazole can subsequently undergo a CuAAC reaction with various alkynes to form the triazole ring. pnrjournal.com

Optimization of Synthetic Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yields, reducing reaction times, and promoting environmentally benign synthetic processes. Key areas of optimization for the synthesis of this compound derivatives include the use of microwave-assisted synthesis and the careful selection of solvents and catalysts.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jocpr.comeurekaselect.comarkat-usa.org This technique has been successfully applied to various steps in the synthesis of benzimidazole derivatives and their heterocyclic extensions.

The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been shown to be significantly more efficient under microwave irradiation. nih.govresearchgate.netrsc.org For instance, the N-alkylation of 6-substituted benzimidazoles, a key step in forming the 1-ethyl derivative, can see reaction times decrease from 6-12 hours with conventional heating to just 10-15 minutes using microwaves, with a notable increase in yield. nih.gov

Similarly, the formation of benzimidazole-linked oxadiazole and triazole systems can be accelerated using microwave assistance. The synthesis of benzimidazole derivatives containing a 1,2,4-triazole (B32235) ring has been efficiently achieved using microwave techniques, providing pure products in minutes. nih.gov Microwave-assisted synthesis of benzimidazole-bearing 1,3,4-oxadiazole derivatives has also been reported, highlighting the method's efficiency. researchgate.net The cyclization of hydrazone precursors to form 1,3,4-oxadiazoles, often a time-consuming step, can be completed in a significantly shorter timeframe (e.g., 4 minutes) under microwave irradiation compared to conventional refluxing (several hours). nih.gov

Below is a comparative table illustrating the advantages of microwave-assisted synthesis over conventional methods for related reactions.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| N-Alkylation of 6-Chlorobenzimidazole | 6-12 hours | 10-15 minutes | 7-22% | nih.gov |

| 1,3,4-Oxadiazole Formation | Several hours | 4 minutes | Significant | nih.gov |

| Thiazolo[3,4-a]benzimidazole Synthesis | 24 hours | 6 minutes | Noticeable | arkat-usa.org |

Solvent and Catalyst Effects on Reaction Efficiency

The choice of solvent and catalyst plays a pivotal role in the efficiency and outcome of the synthesis of benzimidazole derivatives.

Catalyst Effects:

For the initial formation of the benzimidazole ring, a variety of catalysts have been employed to improve yields and reaction conditions. These include both acid and metal catalysts. For instance, the condensation of o-phenylenediamines with aldehydes can be catalyzed by various agents, and the choice of catalyst can influence the reaction's efficiency. biointerfaceresearch.com In the context of copper-catalyzed azide-alkyne cycloadditions for triazole synthesis, the copper source and ligands are critical. Copper(I) iodide (CuI) has been shown to be a highly effective catalyst. researchgate.net

Solvent Effects:

The solvent can significantly impact reaction rates and yields. For the N-alkylation of benzimidazoles, solvents like acetone (B3395972) or dimethylformamide (DMF) are commonly used in conjunction with a base such as potassium carbonate. nih.gov In some cases, solvent-free conditions, particularly under microwave irradiation, can provide excellent results, offering a greener and more efficient alternative. arkat-usa.org

The synthesis of benzimidazole-linked oxadiazoles (B1248032) often utilizes solvents like ethanol (B145695) for the hydrazinolysis step and phosphorus oxychloride, which can also act as the solvent, for the cyclization step. nih.gov For triazole synthesis via CuAAC, a mixture of solvents such as water and t-BuOH is often employed to facilitate the reaction between the azide and alkyne components. nih.gov

The following table summarizes the impact of different catalysts and solvents on relevant synthetic steps.

Table 2: Influence of Catalysts and Solvents on Reaction Efficiency

| Synthetic Step | Catalyst | Solvent | Effect | Reference |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃ | Acetone/DMF | Efficient for conventional and microwave methods | nih.gov |

| 1,3,4-Oxadiazole Cyclization | POCl₃ | POCl₃ (neat) | Effective dehydrating agent and solvent | worldscientificnews.commdpi.com |

| CuAAC for Triazole Synthesis | CuI | H₂O/t-BuOH | High regioselectivity and yield | nih.gov |

| Benzimidazole Formation | Various | Ethanol/Solvent-free | Catalyst and solvent choice impacts yield and selectivity | biointerfaceresearch.com |

Reactivity Profiles of the 1H-1,3-Benzodiazole Core

The benzodiazole ring system, a fusion of benzene and imidazole, possesses a unique electronic structure that influences its reactivity. The imidazole portion contains both a weakly acidic N-H proton (in unsubstituted benzimidazoles) and a basic sp2-hybridized nitrogen atom, allowing it to act as both a nucleophile and, upon deprotonation, a powerful nucleophile. libretexts.org The benzene ring can undergo electrophilic substitution, with the position of attack influenced by the substituents present.

Nucleophilic Substitution Reactions on Substituted Benzodiazoles

Nucleophilic substitution is a key reaction for the functionalization of the benzodiazole core, particularly at the 2-position. The reactivity of halobenzimidazoles in these reactions is significantly influenced by substitution on the ring nitrogen. For instance, 2-chlorobenzimidazole (B1347102) is often resistant to displacement by strong nucleophiles because the nucleophile may first abstract the acidic N1-H proton, creating an anion that deactivates the ring towards substitution. libretexts.orgnih.gov

However, in N1-substituted benzimidazoles, such as the target compound this compound, this competing deprotonation is not possible. The presence of the ethyl group on the N1 nitrogen makes the 2-position more susceptible to nucleophilic attack. For example, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide to yield the corresponding 2-alkoxy derivatives. libretexts.orgnih.gov This enhanced reactivity is a direct consequence of the blocked N1 position, which prevents anion formation and facilitates the substitution reaction. A range of nucleophiles can be employed in these reactions, leading to a variety of 2-substituted benzimidazoles.

| Substrate | Nucleophile | Product | Reactivity Note | Reference |

|---|---|---|---|---|

| 2-Chlorobenzimidazole | Strong Nucleophiles (e.g., RO⁻) | No reaction | Nucleophile acts as a base, abstracting the N1-H proton, which retards the substitution. | libretexts.orgnih.gov |

| 2-Chloro-1-methylbenzimidazole | Sodium methoxide (CH₃ONa) | 2-Methoxy-1-methylbenzimidazole | Reacts readily due to the absence of an acidic N1-H proton. | libretexts.orgnih.gov |

| 2-Chloro-1-methylbenzimidazole | Sodium ethoxide (C₂H₅ONa) | 2-Ethoxy-1-methylbenzimidazole | Reacts readily, demonstrating the general applicability for N-substituted derivatives. | libretexts.orgnih.gov |

Oxidation and Reduction Pathways of the Benzodiazole Ring

The benzodiazole ring is generally stable to oxidation, but under specific conditions, transformations can occur. The synthesis of the ring often involves oxidative cyclization steps. nih.gov For instance, the condensation of o-phenylenediamines with aldehydes can be followed by an oxidation step to form the aromatic benzimidazole ring. pcbiochemres.com

Reduction of the benzimidazole ring is more commonly studied. The standard method for reducing the imidazole portion of the ring involves catalytic hydrogenation. libretexts.org This is typically carried out using catalysts like platinum in acetic acid or palladium. libretexts.org This process leads to the formation of tetrahydrobenzimidazoles. Reductive cyclizations are also a key synthetic route to benzimidazoles, where a nitro group on an aniline precursor is reduced in situ, followed by cyclization to form the imidazole ring. nih.gov For example, 2-nitroanilines can undergo reductive cyclocondensation with aldehydes in the presence of reducing agents like zinc and sodium bisulfite to yield 2-substituted benzimidazoles. lumenlearning.com

Reactivity of Peripheral Functional Groups (e.g., Nitrile)

While this compound does not itself contain a nitrile group, the reactivity of such a group on a benzimidazole scaffold is a key aspect of transformation studies. The nitrile group (–C≡N) is a versatile functional group that can undergo several important transformations. libretexts.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or alkaline conditions. byjus.comuchicago.edu This reaction typically proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid (under acidic workup) or a carboxylate salt (under alkaline conditions). byjus.comuchicago.edu This provides a direct route to benzimidazole-carboxylic acids.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the cyano group into an aminomethyl group (–CH₂NH₂), offering a pathway to introduce a basic side chain onto the benzimidazole core.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with dipoles like azides can be used to form five-membered heterocyclic rings, such as tetrazoles. youtube.comresearchgate.net

These reactions demonstrate the utility of a nitrile substituent as a synthetic handle for further elaboration of the benzimidazole structure.

Influence of Substituents on Reaction Selectivity and Rate

The substituents on the benzodiazole system—in this case, the 6-chloro and 1-ethyl groups—exert significant electronic and steric effects that modulate the ring's reactivity.

6-Chloro Group: The chlorine atom at the 6-position is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution due to its electron-donating resonance effect. Its primary influence is to lower the electron density of the benzene portion of the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzimidazole. It also influences the acidity and basicity of the imidazole nitrogens.

1-Ethyl Group: The ethyl group at the N1 position is an electron-donating group. It increases the electron density of the imidazole ring, which can enhance the nucleophilicity of the N3 nitrogen. As discussed previously, its most critical role is blocking the N1 position, which prevents tautomerism and activates the C2 position for nucleophilic substitution. libretexts.orgnih.gov

The interplay of these substituents is crucial in directing reaction outcomes. For example, in syntheses involving the condensation of o-phenylenediamines with aldehydes, the electronic nature of substituents on the aldehyde can determine whether a mono- or di-substituted product is formed. Electron-rich aldehydes tend to favor the formation of 1,2-disubstituted benzimidazoles, whereas electron-deficient aldehydes often yield 2-monosubstituted products. youtube.comwikipedia.org This highlights the delicate electronic balance that governs selectivity in benzimidazole synthesis and functionalization.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |

|---|---|---|---|---|

| Chloro | 6 | Electron-withdrawing (inductive), Weakly deactivating | Decreases electron density on the benzene ring, affecting electrophilic substitution. | wikipedia.org |

| Ethyl | 1 | Electron-donating (inductive) | Increases electron density in the imidazole ring; blocks N1, preventing tautomerism and activating C2 for nucleophilic substitution. | libretexts.orgnih.gov |

Tautomeric Equilibria and their Implications for Reactivity

For many benzimidazoles with a hydrogen atom on a ring nitrogen, prototropic tautomerism is a fundamental characteristic. libretexts.org In asymmetrically substituted benzimidazoles, this results in a dynamic equilibrium between two distinct tautomeric forms. researchgate.netresearchgate.net This rapid proton transfer between N1 and N3 can complicate reactivity, as reactions can potentially occur from either tautomer, leading to mixtures of products. The position of this equilibrium is influenced by factors such as solvent polarity and the electronic nature of the substituents on the benzene ring. researchgate.net

However, in the case of this compound, the presence of the ethyl group at the N1 position completely quenches this annular tautomerism. The N1 position is permanently alkylated, meaning the molecule exists as a single, fixed isomer. This structural rigidity has profound implications for its reactivity:

Unambiguous Reactivity: Reactions have a predictable outcome without the complication of a tautomeric mixture. For example, alkylation or acylation will occur specifically at the N3 position.

Simplified Product Profiles: The absence of tautomerism leads to the formation of a single product isomer in many reactions, simplifying purification and characterization.

Activation of C2 Position: As noted, blocking the N1 position prevents the formation of the unreactive benzimidazolide anion and thereby activates the C2 position toward nucleophilic attack. libretexts.orgnih.gov

Therefore, the N1-ethyl substituent is a critical structural feature that defines the reactivity of this compound, distinguishing it from its N-unsubstituted counterparts by providing a more stable and predictable chemical profile.

Structure Activity Relationship Sar Mechanisms in 1h 1,3 Benzodiazole Research

Investigation of Structural Modifications and Their Mechanistic Correlates

The biological activity of benzimidazole (B57391) derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. nih.gov For 6-chloro-1-ethyl-1H-1,3-benzodiazole, the chloro group at the 6-position and the ethyl group at the N-1 position are critical determinants of its molecular interactions and subsequent biological effects.

The type and placement of substituents on the benzimidazole ring profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its binding affinity and selectivity for biological targets. nih.gov The benzene (B151609) portion of the benzimidazole scaffold, in particular, offers multiple positions for substitution (4, 5, 6, and 7).

Systematic variations have shown that substitutions at the 5- and 6-positions are particularly influential. nih.gov For instance, the presence of electron-withdrawing groups, such as the chloro group in this compound, can significantly modulate the electronic environment of the ring system. This alteration can enhance interactions with target proteins through various non-covalent forces. Studies on different benzimidazole series have revealed that the position of a substituent can drastically alter the compound's activity. For example, in some series, a substituent at the 6-position conferred higher potency compared to the same group at the 5-position.

Table 1: General Impact of Substituent Type and Position on Benzimidazole Activity

| Position | Substituent Type | General Impact on Molecular Interaction |

|---|---|---|

| C2 | Varied aryl or alkyl groups | Significantly influences steric hindrance and can be tailored to fit specific binding pockets. researchgate.net |

| N1 | Alkyl or benzyl (B1604629) groups | Affects lipophilicity and can engage in hydrophobic interactions within the receptor. |

| C5/C6 | Electron-withdrawing (e.g., -Cl, -NO₂) | Can enhance binding affinity through modified electronic properties and potential for halogen bonding. nih.govrsc.org |

| C5/C6 | Electron-donating (e.g., -OCH₃, -CH₃) | May increase activity in some contexts by enhancing hydrophobic interactions or altering metabolic stability. nih.gov |

This table provides a generalized summary based on findings from various benzimidazole derivative studies.

The introduction of a halogen atom, such as the chlorine at the 6-position of this compound, is a well-established strategy in medicinal chemistry to enhance biological activity. Halogens can influence a molecule's conformation, metabolic stability, and, crucially, its binding interactions.

Table 2: Influence of Halogenation on Benzimidazole Binding Properties

| Halogen | Position | Potential Influence on Binding Modalities |

|---|---|---|

| Chlorine | C6 | Can form halogen bonds with receptor backbones, enhancing binding affinity. May increase lipophilicity. rsc.orgmdpi.com |

| Fluorine | C5/C6 | Often used to block metabolic oxidation and can alter electronic properties. |

| Bromine | C5/C6 | Stronger halogen bond donor than chlorine, potentially leading to higher affinity. |

This table summarizes general trends observed in studies of halogenated heterocyclic compounds.

Substitution at the N-1 position of the benzimidazole ring is a critical determinant of the compound's interaction with its biological target. The N-ethyl group in this compound plays a significant role in defining the molecule's spatial orientation and its ability to engage with specific receptor domains.

The alkyl group at this position can influence the molecule's lipophilicity, which affects its ability to cross cellular membranes and access its target. Furthermore, the ethyl group can fit into hydrophobic pockets within the binding site of a receptor or enzyme. The size, length, and branching of the N-alkyl chain are crucial parameters that are often optimized to achieve maximal potency and selectivity. Studies on various N-substituted benzimidazoles have shown that even minor changes, such as modifying the length of the alkyl chain from methyl to ethyl to propyl, can lead to significant differences in biological activity. researchgate.net

Table 3: Effect of N-Alkyl Substitution on Receptor Interaction

| N-Alkyl Group | Potential Role in Receptor Engagement |

|---|---|

| Methyl | Smallest alkyl group, provides a baseline for hydrophobic interaction. |

| Ethyl | Offers a balance of increased lipophilicity and steric bulk, potentially optimizing fit in certain hydrophobic pockets. |

| Propyl/Butyl | Larger alkyl groups that can probe deeper into hydrophobic channels of a receptor. |

| Benzyl | Introduces an aromatic ring, allowing for potential π-π stacking interactions in addition to hydrophobic interactions. |

This table illustrates the generalized roles of different N-alkyl groups based on SAR studies of benzimidazole derivatives.

Delineation of Key Pharmacophoric Elements within the 1H-1,3-Benzodiazole Framework

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. For the 1H-1,3-benzodiazole framework, several key pharmacophoric features have been identified through computational and experimental studies. nih.govuc.pt

The core benzimidazole ring itself is a primary pharmacophoric element, acting as a rigid scaffold that correctly orients the appended substituents for optimal interaction with the target. researchgate.net Key features typically include:

Aromatic/Hydrophobic Regions: The fused benzene ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the binding pocket.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors. The N-H group (in unsubstituted benzimidazoles) can also serve as a hydrogen bond donor.

Defined Substituent Vectors: The positions C-2, N-1, C-5, and C-6 are key vectors where substituents can be placed to probe the chemical space of the binding site and establish specific interactions like hydrogen bonds, hydrophobic contacts, or halogen bonds. nih.gov

In the context of this compound, the pharmacophore model would include the hydrophobic benzimidazole core, a halogen bond donor feature at the 6-position (from the chloro group), and a hydrophobic feature corresponding to the N-1 ethyl group.

Molecular Design Principles for Modulating Mechanistic Pathways

The design of novel benzimidazole derivatives with specific mechanistic profiles relies on a deep understanding of the SAR principles discussed above. The structural versatility of the benzimidazole scaffold allows for its targeted modification to either enhance a known activity or to steer its biological effects towards a new mechanistic pathway. researchgate.net

Key molecular design strategies for the 1H-1,3-benzodiazole framework include:

Scaffold Hopping and Hybridization: Combining the benzimidazole core with other pharmacophores can lead to hybrid molecules with novel or dual-action mechanisms. For example, linking the benzimidazole scaffold to a triazole or oxadiazole ring has been explored to develop new anticancer agents. acs.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For instance, a chloro group might be replaced with a trifluoromethyl group to modulate electronic effects and lipophilicity while maintaining steric bulk.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design derivatives that fit optimally into the binding site. spast.org This allows for the rational placement of substituents to maximize favorable interactions and minimize steric clashes. For this compound, this could involve designing analogs with different N-alkyl chains or alternative substitutions on the benzene ring to improve binding affinity or selectivity for a specific target. rsc.orgnih.gov

By systematically applying these design principles, researchers can fine-tune the pharmacological profile of benzimidazole derivatives to create compounds with improved potency, selectivity, and desired mechanistic actions.

Computational Chemistry Methodologies for 6 Chloro 1 Ethyl 1h 1,3 Benzodiazole Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. nih.gov These methods solve the molecular Schrödinger equation to provide insights into electron distribution and energy levels. wikipedia.org

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules in their ground state. nih.govresearchgate.net This approach is favored for its balance of accuracy and computational efficiency. For benzimidazole (B57391) systems, calculations are commonly performed using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to optimize the molecular geometry. researchgate.netnih.gov

The optimization process yields the most stable three-dimensional arrangement of atoms, providing key structural parameters. These parameters include:

Bond Lengths: The equilibrium distances between bonded atoms. For instance, in a related cobalt-benzimidazole complex, C-C bond lengths in the phenyl ring were calculated to be in the range of 1.390 to 1.410 Å. sapub.org

Bond Angles: The angles formed between three connected atoms, which define the molecule's shape.

Dihedral Angles: The torsional angles between planes of atoms, which describe the conformation of the molecule, particularly the orientation of the ethyl group relative to the benzimidazole ring system.

These calculated geometric parameters for the ground state are crucial for understanding the molecule's stability and can be compared with experimental data if available. sapub.org

To investigate the properties of a molecule in its excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This analysis is essential for understanding a molecule's response to light, including its absorption and emission characteristics.

TD-DFT calculations provide information on:

Electronic Transition Energies: The energy required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital.

Oscillator Strengths: A measure of the probability of a specific electronic transition occurring upon absorption of light.

UV-Visible Spectra: Simulation of the absorption spectrum, which can be directly compared with experimentally measured spectra to validate the computational model.

By analyzing the molecular orbitals involved in the primary electronic transitions, TD-DFT helps to characterize the nature of the excited states (e.g., π → π* transitions), which is fundamental to the photophysical behavior of the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. nih.govresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive. researchgate.net

For benzimidazole derivatives, the HOMO is typically distributed over the fused benzene (B151609) and imidazole (B134444) rings, while the LUMO distribution depends on the nature and position of substituents. The presence of the electron-withdrawing chlorine atom and the electron-donating ethyl group on the 6-chloro-1-ethyl-1H-1,3-benzodiazole framework would modulate these energy levels.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.0 | Indicator of chemical stability and reactivity |

The distribution of electron density within a molecule is crucial for understanding its interactions. Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecular surface. nih.govresearchgate.net

The MEP map uses a color scale to denote electrostatic potential:

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Correspond to neutral or non-polar areas.

For this compound, the MEP map would be expected to show significant negative potential (red) around the two nitrogen atoms of the imidazole ring due to their lone pairs. The area around the chlorine atom would also exhibit negative potential. Positive potential (blue) would likely be localized on the hydrogen atoms.

Reactivity Descriptors Derived from Conceptual DFT

Conceptual DFT provides a framework for quantifying global chemical reactivity through a set of descriptors derived from the electronic structure. pku.edu.cn These indices are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict the chemical behavior of a molecule. researchgate.net

Based on the HOMO and LUMO energy values, several key reactivity descriptors can be calculated:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. researchgate.net It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). This index is useful for classifying molecules as strong or marginal electrophiles.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules within a series.

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |

| Electronegativity (χ) | -μ | 4.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements of a molecule, known as conformers. For this compound, this analysis primarily focuses on the rotation around the single bond connecting the ethyl group to the benzimidazole ring system. The goal is to determine the lowest energy conformation, which is the most likely structure the molecule will adopt.

Energy minimization is the process of finding the coordinates of a structure that represent a local or global energy minimum. This is achieved by employing various algorithms, such as steepest descent and conjugate gradient methods, which iteratively adjust the atomic positions to reduce the net forces on the atoms until a stable conformation is reached. researchgate.net For derivatives of 1,4-benzodiazepine-2-ones, a related class of compounds, semi-empirical methods like AM1 have been used to study the most stable conformers. arxiv.orghakon-art.com Such studies reveal that the stable isomer is often the one where the larger substituent is in an equatorial position. hakon-art.com

The conformational landscape of this compound would be explored by systematically rotating the ethyl group and calculating the potential energy at each rotational angle. The results of such an analysis are typically visualized in a potential energy surface plot, where the energy is plotted against the dihedral angle of the rotating bond. The minima on this plot correspond to the stable, low-energy conformers.

Table 1: Illustrative Conformational Energy Profile

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.2 | Eclipsed |

| 60 | 0.0 | Staggered (Gauche) |

| 120 | 5.0 | Eclipsed |

| 180 | 0.5 | Staggered (Anti) |

| 240 | 5.0 | Eclipsed |

| 300 | 0.0 | Staggered (Gauche) |

Note: This table is illustrative and represents the type of data generated from a conformational analysis. Actual values for this compound would require specific calculations.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and dynamics simulations are powerful tools to investigate how this compound interacts with biological targets, such as proteins or nucleic acids. These methods provide a dynamic view of the binding process and the stability of the resulting complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of this compound with its potential biological targets. The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function.

For instance, in studies of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, molecular docking has been used to identify potential protein targets, such as dihydrofolate reductase. nih.gov Similarly, docking studies on other benzimidazole derivatives have elucidated their binding modes with enzymes like aromatase. nih.gov The docking results for this compound would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 2: Example Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Dihydrofolate Reductase | -8.5 | Leu28, Phe31, Ile50 |

| Aromatase | -7.9 | Asp309, Hem600 |

| DNA Gyrase B | -9.2 | Asp49, Thr164 |

Note: This table presents hypothetical docking scores and interacting residues for illustrative purposes. Specific results would depend on the target protein and docking software used.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of the ligand and receptor, the stability of their interactions, and the role of solvent molecules. nih.govnih.gov

An MD simulation of the this compound-protein complex would start with the docked pose. The system would be solvated in a water box, and the simulation would be run for a sufficient duration (typically nanoseconds to microseconds) to observe the system's behavior at equilibrium. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

Prediction of Thermodynamic and Kinetic Parameters for Reactions

Computational methods can also be employed to predict the thermodynamic and kinetic parameters of chemical reactions involving this compound. Density Functional Theory (DFT) is a common quantum mechanical method used for these calculations.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated by determining the energies of the reactants, products, and transition states. researchgate.net These calculations can predict the spontaneity and feasibility of a reaction.

Kinetic parameters, such as the activation energy (Ea), can be determined by locating the transition state structure on the potential energy surface. The activation energy provides insight into the reaction rate. For example, in the synthesis of benzimidazole derivatives, computational studies can help understand the reaction mechanism and the factors influencing the reaction rate. nih.gov

Table 3: Hypothetical Thermodynamic and Kinetic Data for a Reaction

| Parameter | Calculated Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -25 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -18 kcal/mol |

| Activation Energy (Ea) | 15 kcal/mol |

Note: This table is a representation of the type of data obtained from quantum chemical calculations for a hypothetical reaction involving this compound.

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 1 Ethyl 1h 1,3 Benzodiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 6-chloro-1-ethyl-1H-1,3-benzodiazole provides a distinct fingerprint of its proton environments. The spectrum is characterized by signals corresponding to the ethyl substituent and the three protons on the aromatic ring, as well as the lone proton on the imidazole (B134444) moiety.

Ethyl Group Protons: The N-ethyl group gives rise to two characteristic signals. The methylene protons (-CH₂-) are expected to appear as a quartet due to coupling with the adjacent methyl protons. This signal is typically found in the downfield region of the aliphatic spectrum, influenced by the adjacent nitrogen atom. The terminal methyl protons (-CH₃) appear as a triplet, coupled to the methylene protons.

Aromatic and Imidazole Protons: The benzimidazole (B57391) core features four protons in distinct chemical environments. The proton at the C2 position of the imidazole ring typically appears as a sharp singlet in the most downfield region of the spectrum. The three protons on the benzene (B151609) ring (at C4, C5, and C7) exhibit a splitting pattern dictated by their coupling relationships. The proton at C7 is often a doublet, coupled to the proton at C5. The C5 proton appears as a doublet of doublets, being coupled to both C4 and C7 protons. The C4 proton, adjacent to the fused ring system, typically presents as a doublet. The electron-withdrawing effect of the chlorine atom at C6 influences the chemical shifts of the surrounding aromatic protons.

Based on analyses of similar benzimidazole structures, the predicted ¹H NMR spectral data are summarized below. ias.ac.inresearchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | ~8.0 - 8.2 | Singlet (s) | N/A |

| H4 | ~7.7 - 7.8 | Doublet (d) | ~8.5 |

| H7 | ~7.6 - 7.7 | Doublet (d) | ~1.8 |

| H5 | ~7.2 - 7.3 | Doublet of doublets (dd) | J = ~8.5, ~2.0 |

| N-CH₂-CH₃ | ~4.2 - 4.4 | Quartet (q) | ~7.3 |

| N-CH₂-CH₃ | ~1.4 - 1.6 | Triplet (t) | ~7.3 |

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected, confirming the molecular formula C₉H₉ClN₂.

Alkyl Carbons: The ethyl group contributes two signals in the upfield, aliphatic region of the spectrum corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons.

Aromatic and Heterocyclic Carbons: The seven carbons of the benzimidazole ring system resonate in the downfield, aromatic region. The C2 carbon, situated between two nitrogen atoms, typically has a characteristic chemical shift. The carbon atom bearing the chlorine (C6) is directly observed, and its chemical shift is influenced by the halogen's electronegativity. The remaining aromatic carbons (C4, C5, C7) and the two bridgehead carbons (C3a, C7a) can be assigned based on established substituent effects and comparison with related structures. ias.ac.inmdpi.comresearchgate.net

The predicted assignments for the carbon signals are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~142 - 144 |

| C3a | ~134 - 136 |

| C7a | ~143 - 145 |

| C4 | ~120 - 122 |

| C5 | ~122 - 124 |

| C6 | ~128 - 130 |

| C7 | ~110 - 112 |

| N-CH₂-CH₃ | ~40 - 42 |

| N-CH₂-CH₃ | ~14 - 16 |

While 1D NMR provides fundamental structural data, advanced 2D NMR experiments are crucial for unambiguous signal assignment and conformational analysis. ipb.pt

COSY (Correlation Spectroscopy): This experiment would confirm the scalar coupling network within the molecule. A cross-peak between the methylene and methyl signals of the ethyl group would be observed, confirming their connectivity. Similarly, correlations between adjacent aromatic protons (H4-H5, H5-H7) would solidify their assignments.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly valuable for assigning quaternary (non-protonated) carbons like C3a, C6, and C7a. For instance, correlations from the N-CH₂ protons to C2 and C7a would unequivocally confirm the position of the ethyl group on the N1 nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation. A key expected correlation would be between the N-CH₂ protons of the ethyl group and the H7 proton of the benzimidazole ring. The presence of this through-space interaction would provide definitive proof of the 1-ethyl substitution pattern and offer insights into the preferred rotational orientation of the ethyl group relative to the planar ring system. researchgate.netipb.pt

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman

Vibrational spectroscopy, including both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and confirming the presence of specific structural motifs like the benzimidazole ring. researchgate.netmdpi.com

The benzimidazole ring system gives rise to a series of characteristic absorption bands in the IR and Raman spectra. These vibrations are often complex, involving the stretching and bending of multiple bonds within the fused ring structure. nih.govmdpi.commersin.edu.tr

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. mdpi.com

Ring Stretching: A set of medium to strong intensity bands between 1620 cm⁻¹ and 1400 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations within the fused aromatic and imidazole rings.

In-Plane Bending: C-H in-plane bending vibrations are generally found in the 1300-1000 cm⁻¹ region.

Out-of-Plane Bending: Strong bands corresponding to C-H out-of-plane bending deformations typically appear below 900 cm⁻¹. The specific pattern of these bands can often provide information about the substitution pattern on the benzene ring.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Ring C=C and C=N Stretch | 1620 - 1400 |

| C-H In-Plane Bend | 1300 - 1000 |

| C-H Out-of-Plane Bend | 900 - 700 |

In addition to the core ring vibrations, specific functional groups in this compound have characteristic vibrational frequencies.

Aliphatic C-H Vibrations: The ethyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2980-2870 cm⁻¹ range and bending (scissoring and rocking) modes around 1460 cm⁻¹ and 1380 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds within the imidazole ring are coupled with other ring modes and typically contribute to bands in the 1400-1250 cm⁻¹ region.

C-Cl Stretching: The stretching vibration associated with the carbon-chlorine bond (C-Cl) on an aromatic ring is expected to produce a band in the fingerprint region, typically between 1100 and 1000 cm⁻¹. This absorption can sometimes be weak and difficult to assign definitively as it may overlap with other skeletal vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z). In the study of this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its chemical stability and fragmentation pathways under ionization.

The fragmentation of benzimidazole derivatives is influenced by the stable heterocyclic ring system. Common fragmentation pathways involve the loss of substituents from the ethyl group and the benzimidazole core. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak and chlorine-containing fragment ions, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | Molecular Ion | 180 |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | 165 |

| [M-28]⁺ | Loss of ethylene (C₂H₄) | 152 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. nih.gov Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary resolution to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound, with a chemical formula of C₉H₉ClN₂, HRMS is used to confirm this composition. The theoretically calculated exact mass for the monoisotopic molecular ion [M]⁺ (¹²C₉¹H₉³⁵Cl¹⁴N₂) is 180.0454. An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value provides high confidence in the compound's identity and purity. This level of accuracy is crucial for distinguishing it from other potential isomers or impurities.

Electrospray Ionization Mass Spectrometry (ESI-MS) and other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation. scispace.comnih.gov For this compound, ESI-MS in positive ion mode would be expected to generate the protonated molecule, [M+H]⁺, at m/z 181.0532 (for ³⁵Cl). This method is advantageous for confirming the molecular weight of the compound without the extensive fragmentation often seen with harder ionization techniques like Electron Ionization (EI). researchgate.net

While ESI is a preferred method, other ionization techniques can also be employed. EI, for instance, involves bombarding the sample with high-energy electrons, leading to extensive and reproducible fragmentation patterns. nih.gov These patterns serve as a "fingerprint" for the molecule, providing valuable structural information by revealing characteristic losses of fragments such as ethyl and chloro groups. researchgate.net The study of these fragments helps in the complete structural elucidation of the molecule. clockss.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the conjugated benzimidazole ring system. researchgate.net

The benzimidazole core is a chromophore that gives rise to distinct absorption bands. The ethyl and chloro substituents can act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivities (ε) of the parent chromophore. The chlorine atom, with its lone pairs of electrons, can participate in resonance with the ring, typically causing a bathochromic (red) shift in the absorption maxima.

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of benzimidazole derivatives typically displays two main absorption bands. researchgate.net These bands are attributed to π→π* transitions within the conjugated system of the fused benzene and imidazole rings. For this compound, these transitions are expected to be in the range of 240-290 nm.

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined by the Beer-Lambert Law. High molar absorptivity values are indicative of highly probable electronic transitions. The specific λ_max and ε values are characteristic of the compound's electronic structure and can be used for quantitative analysis.

Table 2: Representative UV-Vis Absorption Data for Benzimidazole Derivatives in Ethanol (B145695)

| Compound Type | Transition | Typical λ_max (nm) |

|---|---|---|

| Benzimidazole | π→π* | ~243, ~274, ~281 |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. koreascience.kr The effect depends on the nature of the electronic transition and the differential solvation of the ground and excited states of the molecule. koreascience.kr

For π→π* transitions, an increase in solvent polarity typically leads to a small bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. mdpi.com For n→π* transitions, an increase in solvent polarity generally results in a hypsochromic (blue) shift. This is because the ground state, with its non-bonding electrons, is stabilized by hydrogen bonding with protic solvents, increasing the energy gap to the excited state. By analyzing the spectral shifts in a range of solvents with varying polarities (e.g., hexane, ethanol, acetonitrile), valuable information about the nature of the electronic transitions can be obtained. mdpi.com

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is a powerful analytical technique that provides the definitive, three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and torsion angles. This information confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state.

The structure of related benzimidazole and benzothiazole derivatives often shows a high degree of planarity in the fused ring system. nih.govresearchgate.net For this compound, the benzimidazole core is expected to be nearly planar. The ethyl group attached to the nitrogen atom will adopt a specific conformation relative to this plane.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that dictate the crystal packing, such as hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net These non-covalent interactions are crucial in determining the physical properties of the compound, including its melting point and solubility.

Table 3: Typical Parameters Determined by X-ray Crystallography for Heterocyclic Compounds

| Parameter | Description |

|---|---|

| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-Cl). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C). |

| Dihedral Angles | The angles between planes defined by sets of atoms, indicating molecular planarity. |

Crystal Structure Determination and Bond Parameter Analysis

A definitive analysis of the molecular geometry of this compound would require single-crystal X-ray diffraction studies. Such an analysis would yield precise data on crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). Furthermore, it would provide a complete set of bond lengths and angles for the entire molecule. This would allow for a detailed discussion of the planarity of the benzimidazole ring system, the orientation of the ethyl group relative to the ring, and the influence of the chlorine substituent on the aromatic system's geometry. However, no published crystallographic data for this specific compound could be located.

Table 1: Hypothetical Bond Parameter Data for this compound This table is for illustrative purposes only, as experimental data is not available.

| Bond | Length (Å) | Angle | Degree (°) |

|---|---|---|---|

| Cl-C(6) | N/A | C(5)-C(6)-C(7) | N/A |

| N(1)-C(2) | N/A | C(2)-N(1)-C(7a) | N/A |

| N(1)-C(8) | N/A | N(1)-C(8)-C(9) | N/A |

Investigation of Intermolecular Interactions and Packing

Analysis of the crystal structure would also be essential for understanding the supramolecular assembly. This involves identifying and characterizing intermolecular forces such as hydrogen bonds (e.g., C-H···N or C-H···Cl), π-π stacking interactions between benzimidazole rings, and van der Waals forces. These interactions dictate how the molecules pack in the solid state, influencing physical properties like melting point and solubility. In the absence of a determined crystal structure, a discussion of these specific interactions for this compound remains speculative.

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a standard method for assessing the purity of synthesized compounds. While general HPLC methods for benzimidazole derivatives are common, the optimal conditions are highly dependent on the specific analyte. nih.gov For this compound, a validated method would specify parameters such as the stationary phase (e.g., C8 or C18 column), the mobile phase composition (e.g., a specific ratio of acetonitrile and water with potential pH modifiers), flow rate, column temperature, and UV detection wavelength. This data is critical for developing a reliable quantitative analysis or for purity verification. Such specific, validated methods for this compound are not described in the available literature.

Table 2: Representative HPLC Method Parameters for Benzimidazole Analysis This table represents typical parameters and is not specific to the title compound.

| Parameter | Condition |

|---|---|

| Column | Nucleosil C8 |

| Mobile Phase | Gradient of Acetonitrile and pH 4.5 Phosphate Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Not Determined |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is frequently used to monitor the progress of chemical reactions. rsc.orgcurrentscience.info The choice of the stationary phase (typically silica gel) and the mobile phase (eluent, often a mixture of solvents like ethyl acetate and hexane) is crucial for achieving good separation between the starting materials, intermediates, and the final product. The retention factor (Rf) is a key parameter derived from TLC. For the synthesis of this compound, a specific TLC system would be required to effectively track the reaction's completion. rsc.org This information is typically reported in synthetic procedures, but a procedure with these details for the title compound could not be found.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₉H₉ClN₂) to confirm the compound's empirical formula and purity. No experimental elemental analysis data for this compound has been published.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 59.84 |

| Hydrogen | H | 5.02 |

| Chlorine | Cl | 19.63 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-1-ethyl-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves condensation reactions between substituted benzothiazole precursors and ethylamine derivatives. For example, hydrazinyl-benzothiazole intermediates can react with ethyl acetoacetate under reflux conditions in ethanol or dichloromethane to form the benzodiazole core . Optimization includes adjusting solvent polarity (e.g., ethanol for higher yields), temperature control (70–90°C), and catalytic acid/base additives (e.g., HCl or K₂CO₃) to enhance regioselectivity . Purity is often confirmed via HPLC or TLC.

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software is typically employed for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve the compound’s 3D structure. Data collection involves a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures, leveraging Fourier transform algorithms and least-squares minimization to optimize atomic coordinates and thermal parameters . Hydrogen bonding networks are analyzed using graph set analysis to classify interaction patterns (e.g., R₂²(8) motifs) .

Advanced Research Questions

Q. What analytical strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives?

- Methodology : Discrepancies between experimental NMR (e.g., unexpected splitting or shifts) and density functional theory (DFT) predictions can arise from solvent effects or conformational flexibility. Cross-validation strategies include:

- Solvent Correction : Applying the IEFPCM solvation model in computational workflows to match experimental conditions .

- Dynamic NMR : Variable-temperature NMR to detect rotational barriers or tautomeric equilibria .

- 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm proton-proton correlations .

Q. How can hydrogen bonding patterns in this compound derivatives inform their supramolecular assembly and potential applications in material science?

- Methodology : Hydrogen bonds (e.g., N–H···Cl or C–H···O) drive crystal packing and stability. Graph set analysis categorizes motifs like chains (C(4)) or rings (R₂²(8)), which influence mechanical and thermal properties . For example, strong π-π stacking in benzodiazole derivatives enhances charge transport in organic semiconductors. Computational tools (Mercury, CrystalExplorer) map interaction landscapes to predict co-crystal formation with polymers or metal-organic frameworks .

Q. What strategies are employed to evaluate the bioactivity of this compound derivatives in enzyme inhibition studies?

- Methodology :

- Enzyme Assays : Kinase or protease inhibition is tested via fluorescence-based assays (e.g., FRET for caspase-3) using purified enzymes and synthetic substrates .

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., ATP pockets in kinases).

- SAR Analysis : Modifying substituents (e.g., replacing ethyl with methyl groups) to correlate structural changes with IC₅₀ values .

Data Contradiction and Validation

Q. How should researchers address conflicting data in the pharmacological profiling of this compound analogs (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodology :

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from general toxicity .

- Metabolic Stability Tests : Liver microsome assays to identify rapid degradation that may skew in vitro vs. in vivo results .

- Orthogonal Assays : Confirm apoptosis induction via flow cytometry (Annexin V/PI staining) alongside caspase-3 activity assays .

Structural and Functional Insights

Q. What role does the ethyl substituent play in the electronic properties of this compound, and how can this be probed experimentally?

- Methodology :

- UV-Vis Spectroscopy : Compare absorption λₘₐₓ with analogs (e.g., methyl or propyl derivatives) to assess conjugation extent .

- Cyclic Voltammetry : Measure oxidation/reduction potentials to determine HOMO-LUMO gaps influenced by the ethyl group’s electron-donating effect .

- DFT Calculations : B3LYP/6-31G(d) level calculations to map molecular electrostatic potential (MEP) surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.